REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]([F:19])([F:18])[F:17])[CH2:11][CH2:10]1)=O.C(OCC)(=O)C>O1CCCC1>[F:19][C:16]([F:17])([F:18])[CH2:15][N:12]1[CH2:13][CH2:14][N:9]([NH2:7])[CH2:10][CH2:11]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
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1-nitroso-4-(2,2,2-trifluoroethyl)piperazine
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Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
N(=O)N1CCN(CC1)CC(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 5 days
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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cooled with ice bath
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Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled with ice bath
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Type
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CUSTOM
|
Details
|
until cease bubbling up
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Type
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ADDITION
|
Details
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water (2.1 mL) was added
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Type
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STIRRING
|
Details
|
the mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Magnesium sulfate was added to the mixture
|
Type
|
STIRRING
|
Details
|
stirred for a while
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1CCN(CC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |